molecular formula C2H5I B3044163 Iodoethane-1-D1 CAS No. 3652-81-1

Iodoethane-1-D1

Cat. No.: B3044163
CAS No.: 3652-81-1
M. Wt: 156.97 g/mol
InChI Key: HVTICUPFWKNHNG-VMNATFBRSA-N
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Description

Iodoethane-1-D1, also known as deuterated iodoethane, is a stable isotope-labeled compound. It is a derivative of iodoethane where one of the hydrogen atoms is replaced by deuterium (D), an isotope of hydrogen. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodoethane-1-D1 can be synthesized through the reaction of ethanol-1-D1 with iodine and red phosphorus. The reaction proceeds as follows: [ \text{C}_2\text{H}_5\text{OD} + \text{I}_2 + \text{P} \rightarrow \text{C}_2\text{H}_4\text{DI} + \text{H}_3\text{PO}_3 ]

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the controlled reaction of deuterated ethanol with iodine and red phosphorus. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products. The crude product is then purified through distillation to obtain high-purity this compound.

Types of Reactions:

  • Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. For example, it reacts with sodium cyanide to form ethyl cyanide. [ \text{C}_2\text{H}_4\text{DI} + \text{NaCN} \rightarrow \text{C}_2\text{H}_4\text{DCN} + \text{NaI} ]

  • Elimination Reactions: It can also undergo elimination reactions to form ethene. [ \text{C}_2\text{H}_4\text{DI} \rightarrow \text{C}_2\text{H}_4 + \text{HI} ]

Common Reagents and Conditions:

    Nucleophiles: Sodium cyanide, potassium hydroxide, and ammonia.

    Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetone.

Major Products:

    Substitution Products: Ethyl cyanide, ethylamine.

    Elimination Products: Ethene.

Scientific Research Applications

Iodoethane-1-D1 is widely used in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other deuterated compounds.

    Biology: It is employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: It is used in the production of deuterated solvents and other specialty chemicals.

Mechanism of Action

The mechanism of action of iodoethane-1-D1 involves its ability to undergo nucleophilic substitution and elimination reactions. The presence of the deuterium atom can influence the reaction kinetics and pathways, making it a valuable tool in mechanistic studies. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Comparison with Similar Compounds

    Iodoethane (C2H5I): The non-deuterated form of iodoethane-1-D1.

    Methyl iodide (CH3I): A similar compound with a methyl group instead of an ethyl group.

    Propyl iodide (C3H7I): A similar compound with a propyl group instead of an ethyl group.

Uniqueness: this compound is unique due to the presence of the deuterium atom, which makes it particularly useful in isotopic labeling studies. The deuterium atom can provide insights into reaction mechanisms and kinetics that are not possible with non-deuterated compounds.

Properties

IUPAC Name

1-deuterio-1-iodoethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i2D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTICUPFWKNHNG-VMNATFBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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